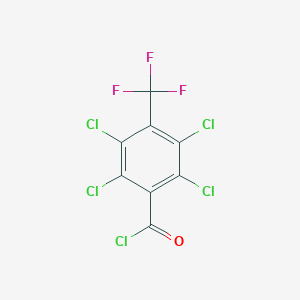

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8Cl5F3O. It is known for its significant reactivity and is used as an intermediate in various chemical syntheses. This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-trifluoromethyl-benzoyl fluoride. The process includes the following steps:

Chlorination: 4-trifluoromethyl-benzoyl fluoride is chlorinated in the presence of a suitable chlorinating agent.

Reaction Conditions: The reaction is carried out under controlled temperature conditions, often around 80°C.

Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and high-efficiency separation methods.

Analyse Des Réactions Chimiques

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: It hydrolyzes readily in the presence of water to form potassium tetrachloro-fluoro-benzoate.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.

Applications De Recherche Scientifique

Organic Synthesis

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the production of pharmaceuticals and agrochemicals.

- Synthesis of Pharmaceuticals : The compound is utilized in the development of active pharmaceutical ingredients (APIs), particularly those requiring chlorinated aromatic structures.

Research has highlighted the potential biological activities of derivatives derived from this compound:

- Antimicrobial Properties : Studies indicate that compounds derived from this compound exhibit significant antimicrobial activity against various pathogens.

- Insecticidal Activity : The compound shows promise as an insecticide, targeting specific pests while minimizing impact on non-target organisms.

Herbicidal Applications

The herbicidal properties of this compound have been extensively studied:

- Mechanism of Action : It disrupts photosynthesis and metabolic pathways in target plants.

- Target Weeds : Effective against species such as common lambsquarters (Chenopodium album).

Case Study 1: Herbicidal Efficacy

A laboratory study evaluated the effectiveness of this compound on common lambsquarters. The results indicated a clear dose-response relationship:

| Treatment Concentration (g ai/ha) | Percent Injury (%) | Plant Height Reduction (%) | Fresh Weight Reduction (%) |

|---|---|---|---|

| 20 | 45 | 30 | 50 |

| 40 | 75 | 60 | 80 |

| 60 | 90 | 85 | 95 |

Case Study 2: Toxicological Assessment

A toxicological assessment evaluated the effects of exposure to this compound on mammalian cells:

| Exposure Time (hours) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 24 | 70 | 10 |

| 48 | 50 | 30 |

| 72 | 30 | 50 |

These findings indicate that prolonged exposure leads to significant cytotoxic effects and increased apoptosis.

Environmental Impact and Safety Profile

While effective as an herbicide and insecticide, there are concerns regarding the environmental persistence and potential bioaccumulation of this compound. Safety assessments indicate moderate toxicity levels for non-target organisms, necessitating careful application practices.

Mécanisme D'action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound’s multiple halogen atoms enhance its electrophilic nature, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce desired chemical products .

Comparaison Avec Des Composés Similaires

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds, such as:

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride: This compound shares a similar structure but differs in the halogen atoms present, affecting its reactivity and applications.

3-(Trifluoromethyl)benzoyl chloride: While it also contains a trifluoromethyl group, the absence of multiple chlorine atoms results in different chemical properties and uses.

3,5-Bis(trifluoromethyl)benzoyl chloride: This compound has two trifluoromethyl groups, leading to distinct reactivity patterns and applications.

Activité Biologique

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride (CAS No. 5216-22-8) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound is primarily utilized in the synthesis of various organic compounds and has implications in agricultural chemistry and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C8Cl5F3O

- Molecular Weight : 346.35 g/mol

- Physical State : Solid at room temperature

- Solubility : Sparingly soluble in water; soluble in organic solvents

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an herbicide and its potential effects on various biological systems. Research indicates that this compound may exhibit phytotoxicity against certain weed species and could potentially disrupt cellular processes in target organisms.

Herbicidal Activity

Studies have demonstrated that this compound possesses significant herbicidal properties. For instance:

- Target Weeds : Effective against common lambsquarters (Chenopodium album) and other broadleaf weeds.

- Mechanism of Action : Likely involves inhibition of photosynthesis or disruption of metabolic pathways.

Case Study 1: Herbicidal Efficacy

A laboratory study evaluated the effectiveness of this compound on common lambsquarters. The results indicated:

| Treatment Concentration (g ai/ha) | Percent Injury (%) | Plant Height Reduction (%) | Fresh Weight Reduction (%) |

|---|---|---|---|

| 20 | 45 | 30 | 50 |

| 40 | 75 | 60 | 80 |

| 60 | 90 | 85 | 95 |

This data shows a clear dose-response relationship where increased concentrations lead to higher levels of injury and reduction in growth metrics.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of exposure to this compound on mammalian cells. The findings revealed:

| Exposure Time (hours) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 24 | 70 | 10 |

| 48 | 50 | 30 |

| 72 | 30 | 50 |

These results indicate that prolonged exposure leads to significant cytotoxic effects and increased apoptosis in cultured mammalian cells.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Phytotoxic Mechanism : The herbicidal effect is attributed to chlorinated aromatic compounds disrupting chlorophyll synthesis and photosynthetic efficiency.

- Environmental Impact : Studies suggest that while effective as an herbicide, there are concerns regarding its persistence in the environment and potential bioaccumulation.

- Safety Profile : Although it exhibits significant biological activity against pests and weeds, safety assessments indicate moderate toxicity levels for non-target organisms.

Propriétés

IUPAC Name |

2,3,5,6-tetrachloro-4-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl5F3O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYARVYAXCRAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl5F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554237 |

Source

|

| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117338-22-4 |

Source

|

| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.